molecular formula C22H22ClN3O3 B2606101 1-(9-Chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899972-18-0

1-(9-Chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2606101
CAS No.: 899972-18-0
M. Wt: 411.89
InChI Key: JVQNXARWJAMQQW-UHFFFAOYSA-N
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Description

1-(9-Chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antiviral and Antimicrobial Applications : Compounds derived from the synthesis involving the core structure similar to 1-(9-Chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone have been evaluated for their antiviral and antimicrobial activities. For instance, research has demonstrated the synthesis and reactions of related compounds, showcasing their potential antiviral activity against HSV1 and anti-HAV-MBB, indicating a promising avenue for developing new antiviral agents (Attaby et al., 2006).

  • Affinity for σ-Receptors : Novel spiropiperidines, structurally related to the compound , have shown high affinity for σ1- and σ2-receptors, which are implicated in various neurological and psychiatric disorders. These findings are part of efforts to explore new therapeutic agents targeting these receptors, highlighting the compound's relevance in neuroscience research (Maier & Wünsch, 2002).

  • Anticancer Properties : Compounds with a core structure similar to the specified compound have been synthesized and shown broad-spectrum anticancer activity against various cancer cell lines. This suggests potential applications in developing new anticancer therapies, demonstrating the compound's relevance in oncology research (Aly et al., 2020).

  • Electrochemical Synthesis Applications : Electrochemical methods have been employed to synthesize new compounds with potential biological activities, indicating the versatility of the core structure in facilitating novel synthetic approaches for drug discovery (Amani & Nematollahi, 2012).

  • Pain Management : Research into derivatives of the compound, such as σ1 receptor antagonists, underscores their potential as clinical candidates for pain management. These studies are vital for understanding the compound's therapeutic potential and guiding the development of new analgesics (Díaz et al., 2020).

Properties

IUPAC Name

1-[9-chloro-2-(4-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-14(27)25-10-8-22(9-11-25)26-20(18-12-16(23)4-7-21(18)29-22)13-19(24-26)15-2-5-17(28)6-3-15/h2-7,12,20,28H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQNXARWJAMQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=C(O2)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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